molecular formula C25H25NO4 B393769 Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B393769
M. Wt: 403.5g/mol
InChI Key: NGXKMAGKQDPYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-phenyl-2-propanone can be synthesized through the reaction of benzyl chloride with trifluoroacetone in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions with an appropriate solvent like acetonitrile .

Industrial Production Methods: In industrial settings, the production of 1,1,1-Trifluoro-3-phenyl-2-propanone involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-phenyl-2-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,1-Trifluoro-3-phenyl-2-propanone is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and neuroprotection.

    Medicine: Investigating its potential as a therapeutic agent for neurodegenerative diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 2,2,2-Trifluoroacetophenone
  • 1,1,1-Trifluoro-2-butanone
  • 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione

Comparison: 1,1,1-Trifluoro-3-phenyl-2-propanone is unique due to its specific trifluoromethyl ketone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher neuroprotective potency and different reactivity patterns, making it particularly useful in neurobiological studies .

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5g/mol

IUPAC Name

methyl 2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H25NO4/c1-16-22(25(28)29-2)23(24-19(26-16)12-8-13-20(24)27)18-11-6-7-14-21(18)30-15-17-9-4-3-5-10-17/h3-7,9-11,14,23,26H,8,12-13,15H2,1-2H3

InChI Key

NGXKMAGKQDPYPY-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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